molecular formula C10H17N3 B12110690 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine

3-(2-cyclopentylethyl)-1H-pyrazol-5-amine

Cat. No.: B12110690
M. Wt: 179.26 g/mol
InChI Key: DHLRGSIEWXRIFJ-UHFFFAOYSA-N
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Description

3-(2-cyclopentylethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The presence of the cyclopentyl group imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 2-cyclopentylethanamine, which is then reacted with appropriate reagents to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopentylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(2-cyclopentylethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-cyclopentylethyl)pyrrolidine hydrochloride: Another compound with a cyclopentyl group, used in medical research.

    Cyclopentanone: A cyclic ketone with similar structural features.

Uniqueness

3-(2-cyclopentylethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a cyclopentyl group and a pyrazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H3,11,12,13)

InChI Key

DHLRGSIEWXRIFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=CC(=NN2)N

Origin of Product

United States

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